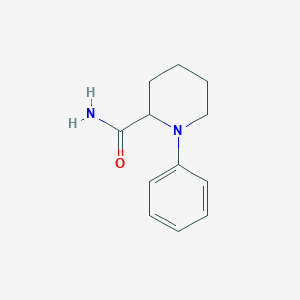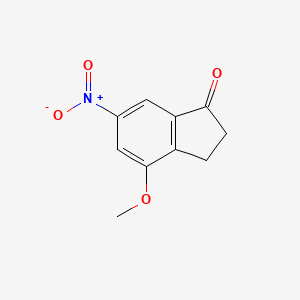
4-Methoxy-6-nitro-indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-nitro-indan-1-one is an organic compound with the molecular formula C10H9NO4 It is a derivative of indanone, characterized by the presence of a methoxy group at the 4th position and a nitro group at the 6th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-nitro-indan-1-one typically involves the nitration of 4-methoxy-1-indanone. The process begins with the preparation of 4-methoxy-1-indanone, which can be synthesized from 4-hydroxyindan-1-one and iodomethane in the presence of potassium carbonate and acetone . The nitration reaction is then carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-nitro-indan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted indanone derivatives.
Scientific Research Applications
4-Methoxy-6-nitro-indan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-nitro-indan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
4-Methoxy-6-nitro-indan-1-one can be compared with other indanone derivatives, such as:
4-Methoxy-1-indanone: Similar in structure but lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
Indane-1,3-dione: Another related compound with different functional groups, leading to distinct applications in fields such as photopolymerization and nonlinear optical applications.
The presence of both methoxy and nitro groups in this compound makes it unique, providing a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-methoxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9NO4/c1-15-10-5-6(11(13)14)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3 |
InChI Key |
BETNVBDBJAABJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)
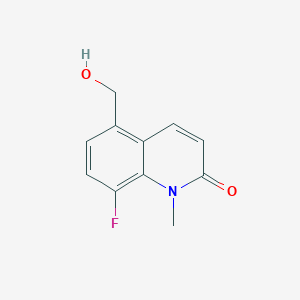
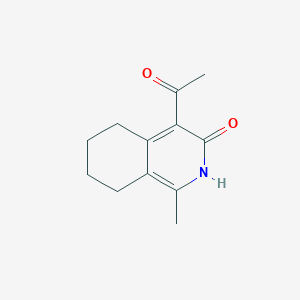
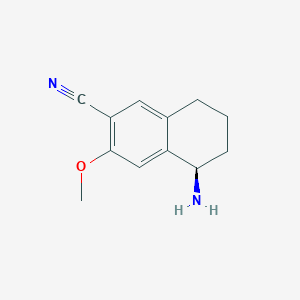
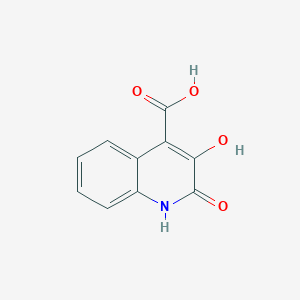
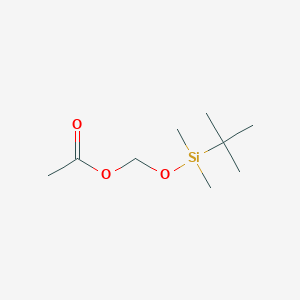
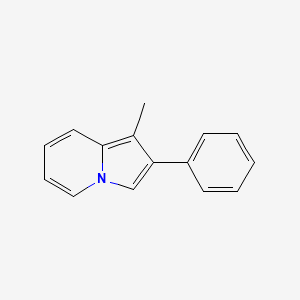
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
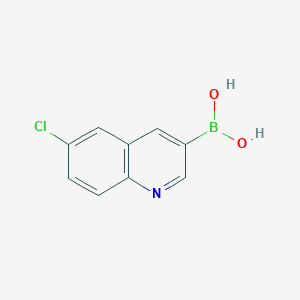
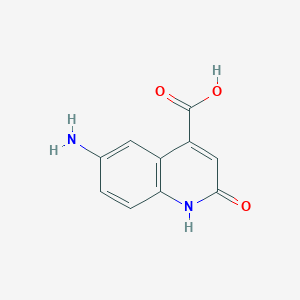
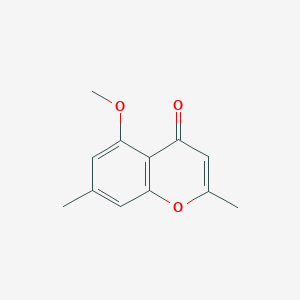
![2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B15069270.png)
